N-benzyl-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide
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Overview
Description
N-benzyl-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Pyridine: The pyridine ring is then coupled to the pyrimidine ring through a nucleophilic substitution reaction.
Benzylation: Finally, the benzyl group is introduced via a benzylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(6-methyl)pyridinecarbamoyl Chloride: A related compound with a similar structure but different functional groups.
N-benzyl-2-{3-nitro-2-pyridinyl}hydrazinecarbothioamide: Another similar compound with a nitro group and hydrazine moiety.
Uniqueness
N-benzyl-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-benzyl-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)15-13(17(26)24-10-12-6-2-1-3-7-12)11-23-16(25-15)14-8-4-5-9-22-14/h1-9,11H,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLDPHQOHRGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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